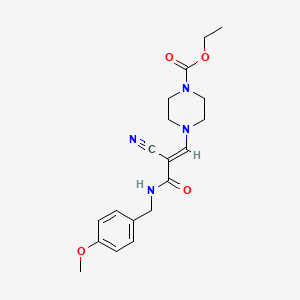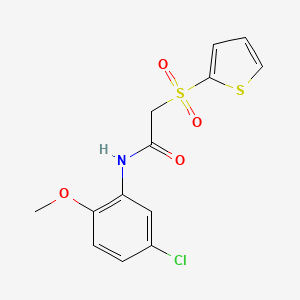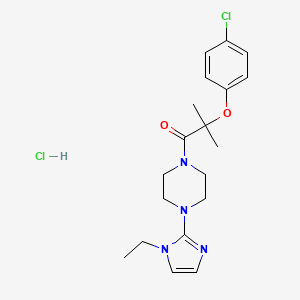![molecular formula C16H15F3N4O B2354994 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034333-70-3](/img/structure/B2354994.png)
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is an organic compound that has garnered attention for its unique structural features and potential applications in various fields of scientific research. This compound belongs to a class of heterocyclic compounds characterized by the presence of multiple fused rings, which can impart unique properties and reactivity patterns.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone can be achieved through several synthetic pathways. One common method involves the condensation of a cyclopropyl hydrazine derivative with a pyridine-based aldehyde or ketone, followed by cyclization and subsequent functional group modifications. Reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like Lewis acids to promote cyclization.
Industrial Production Methods: For large-scale production, batch or continuous flow reactors can be employed to ensure consistent quality and yield. The industrial synthesis often requires optimized reaction conditions, including temperature control, pressure settings, and the use of automation to monitor the progress and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or the addition of hydrogen atoms, commonly achieved with agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, facilitated by reagents like halogens or organometallic compounds.
Common Reagents and Conditions: Reagents such as sodium hydride, iodine, and palladium catalysts are frequently used in reactions involving this compound. Solvents like acetonitrile, tetrahydrofuran, and dimethylformamide are often employed to dissolve reactants and facilitate reactions.
Major Products Formed: The major products formed depend on the specific reaction undertaken. For instance, oxidation might yield hydroxylated derivatives, whereas substitution reactions could introduce new functional groups such as halides or alkyl chains.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Biologically, it may interact with various enzymes or receptors, making it a potential candidate for studying biochemical pathways or developing enzyme inhibitors.
Medicine: In medicine, its structural features allow it to be explored for potential therapeutic applications, such as in the development of new drugs for treating diseases that involve specific molecular targets.
Industry: Industrially, its unique properties can be harnessed in the development of advanced materials or as a reagent in chemical manufacturing processes.
Wirkmechanismus
Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptor proteins, often involving hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate biochemical pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives and pyridine-based methanones, each possessing slight variations in structure that confer different reactivity and application profiles.
Highlighting Uniqueness: What sets (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone apart is its distinct fused ring system combined with the trifluoromethyl group, which enhances its chemical stability and potential for diverse applications.
This brief overview covers the essential aspects of this fascinating compound. Dive deeper into any section that piques your interest!
Eigenschaften
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)14-4-3-11(8-20-14)15(24)22-5-6-23-12(9-22)7-13(21-23)10-1-2-10/h3-4,7-8,10H,1-2,5-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSKCDXJKLYQLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic Acid](/img/new.no-structure.jpg)
![1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B2354921.png)





![4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one](/img/structure/B2354928.png)
![N-(5-chloro-2-methoxyphenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2354929.png)


